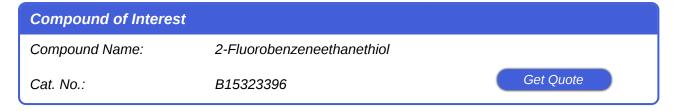


An In-depth Technical Guide to the Spectroscopic Data of 2-Fluorobenzeneethanethiol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted spectroscopic data for **2-Fluorobenzeneethanethiol**, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on the well-established spectroscopic characteristics of its constituent functional groups: the 2-fluorophenyl group and the ethanethiol moiety. The data herein is compiled from spectral information of analogous compounds, including 2-fluorotoluene and ethanethiol, to offer a reliable predictive model of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Fluorobenzeneethanethiol**.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-Fluorobenzeneethanethiol**. These predictions are derived from the analysis of structurally similar compounds and foundational principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Fluorobenzeneethanethiol**



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.15 - 7.30	m	2H	Ar-H	Aromatic protons ortho and para to the ethylthio group.
~ 7.00 - 7.10	m	2H	Ar-H	Aromatic protons meta to the ethylthio group.
~ 2.95	t	2H	Ar-CH2-CH2-SH	Methylene group adjacent to the aromatic ring.
~ 2.70	q	2H	Ar-CH2-CH2-SH	Methylene group adjacent to the thiol group.
~ 1.35	t	1H	Ar-CH2-CH2-SH	Thiol proton.

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Fluorobenzeneethanethiol**



Chemical Shift (δ, ppm)	Assignment	Notes
~ 162 (d, J ≈ 245 Hz)	C-F	Carbon directly attached to fluorine, showing a characteristic large coupling constant.
~ 138 (d, J ≈ 7 Hz)	Ar-C-CH ₂	Aromatic carbon attached to the ethyl group.
~ 130 (d, J ≈ 8 Hz)	Ar-CH	Aromatic methine carbon.
~ 128 (d, J ≈ 3 Hz)	Ar-CH	Aromatic methine carbon.
~ 124 (d, J ≈ 4 Hz)	Ar-CH	Aromatic methine carbon.
~ 115 (d, J ≈ 22 Hz)	Ar-CH	Aromatic methine carbon ortho to fluorine.
~ 36	Ar-CH2-CH2-SH	Methylene carbon adjacent to the aromatic ring.
~ 25	Ar-CH2-CH2-SH	Methylene carbon adjacent to the thiol group.

Solvent: CDCl₃. The 'd' denotes a doublet arising from coupling with ¹⁹F.

Table 3: Predicted IR Spectroscopic Data for 2-Fluorobenzeneethanethiol



Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H stretch
2920 - 2980	Medium	Aliphatic C-H stretch (asymmetric)
2850 - 2890	Medium	Aliphatic C-H stretch (symmetric)
2550 - 2600	Weak	S-H stretch (thiol)
~ 1580, 1490, 1450	Medium-Strong	Aromatic C=C ring stretches
~ 1250	Strong	C-F stretch
~ 750	Strong	Ortho-disubstituted benzene C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data for **2- Fluorobenzeneethanethiol**

m/z	Predicted Fragment	Notes
156	[C ₈ H ₉ FS] ⁺ •	Molecular ion (M⁺•)
123	[C7H6F]+	Loss of -CH ₂ SH
109	[C ₆ H ₄ F] ⁺	Benzyl cation with fluorine
96	[C ₆ H ₅ S] ⁺	Thiophenol cation radical
61	[CH ₂ SH] ⁺	Ethanethiol fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-25 mg of **2-Fluorobenzeneethanethiol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. A 45° pulse is often used for quantitative analysis.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The total time between scans is a sum of the pulse width, acquisition time, and a recycle delay.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Fluorobenzeneethanethiol**, the neat liquid can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3][4]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.



- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-containing salt plates in the sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

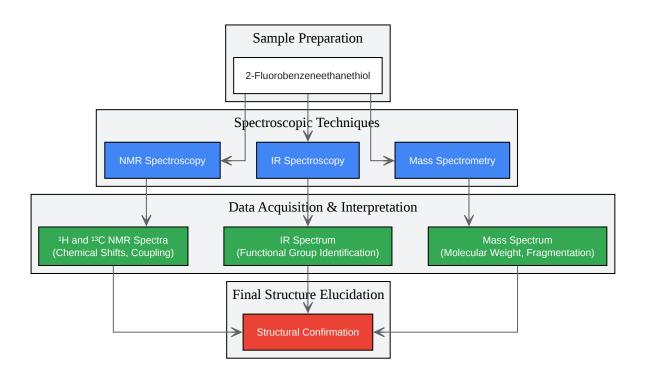
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
- Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Fluorobenzeneethanethiol**.





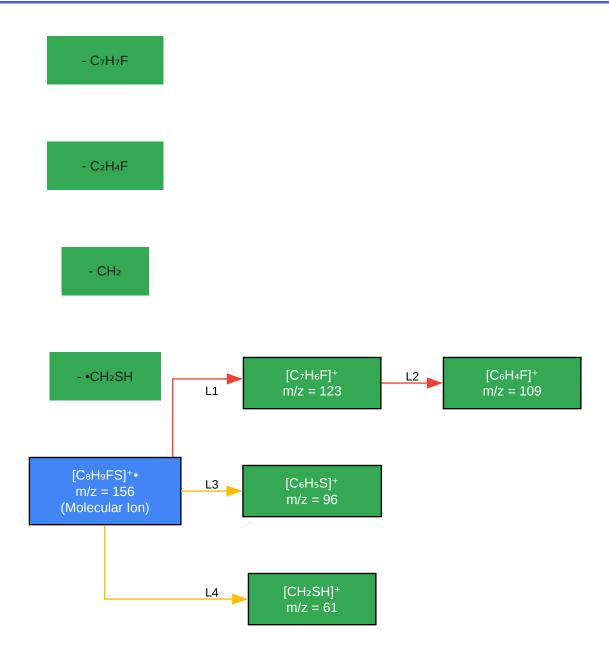
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Caption: Workflow for the spectroscopic analysis of **2-Fluorobenzeneethanethiol**.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway of **2-Fluorobenzeneethanethiol** under electron ionization conditions.





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Caption: Predicted EI-MS fragmentation of **2-Fluorobenzeneethanethiol**.

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